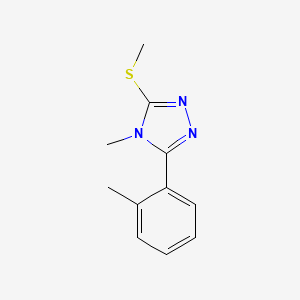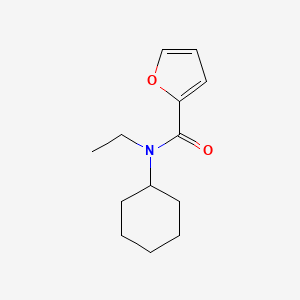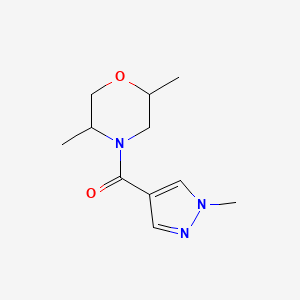
(2,5-Dimethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone, also known as DPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPM is a heterocyclic compound that contains a pyrazole ring and a morpholine ring. The compound has been studied extensively for its unique chemical properties and potential applications in drug discovery, biochemistry, and other scientific fields.
Wirkmechanismus
The mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone involves the inhibition of enzymes and receptors through the formation of covalent bonds with the active site of the target molecule. The compound has been shown to exhibit high selectivity towards its target molecules, which makes it a promising candidate for drug discovery.
Biochemical and Physiological Effects:
(2,5-Dimethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of neurotransmitter levels, and the regulation of ion channels. These effects are potential targets for drug discovery and have been studied extensively in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
(2,5-Dimethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has several advantages for laboratory experiments, including its high purity, stability, and selectivity towards target molecules. However, the compound has some limitations, including its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (2,5-Dimethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone, including the development of new synthetic methods for the compound, the identification of new target molecules for drug discovery, and the investigation of the compound's potential applications in other scientific fields. Additionally, the compound's potential use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease, is an area of active research.
Synthesemethoden
The synthesis of (2,5-Dimethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone involves the reaction between 2,5-dimethylmorpholine and 1-phenyl-4-chloropyrazole in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and produces (2,5-Dimethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone as a white crystalline solid. The synthesis method is relatively simple and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been extensively studied for its potential applications in drug discovery and medicinal chemistry. The compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes and receptors are involved in various physiological processes and are potential targets for drug discovery.
Eigenschaften
IUPAC Name |
(2,5-dimethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-11-21-13(2)9-18(12)16(20)14-8-17-19(10-14)15-6-4-3-5-7-15/h3-8,10,12-13H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHCNNSYHMAFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7510609.png)


![[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7510626.png)

![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)
